2-(2,1,3-Benzothiadiazol-4-yl)acetic acid
Description
Contextual Significance of the 2,1,3-Benzothiadiazole (B189464) Core in Contemporary Chemical Research
The parent heterocycle, 2,1,3-benzothiadiazole (BTD), is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a 1,2,5-thiadiazole (B1195012) ring. ontosight.ai First synthesized in the 19th century, the BTD core has become a cornerstone in modern materials science and medicinal chemistry. ontosight.airesearchgate.net Its prominence stems from its distinct electronic properties; the thiadiazole moiety is strongly electron-withdrawing, making the entire BTD unit an excellent electron acceptor. researchgate.netnih.gov
This electron-deficient nature is widely exploited in the design of donor-acceptor (D-A) systems, which are fundamental to the development of organic electronics. researchgate.net Consequently, BTD derivatives are integral components in a vast array of applications, including:
Organic Light-Emitting Diodes (OLEDs): Used in the emissive layer of devices to achieve efficient light emission, particularly in the red spectrum. rsc.org
Organic Solar Cells (OSCs): Incorporated into polymers and small molecules to facilitate charge separation and transport. researchgate.net
Fluorescent Probes and Sensors: The fluorescence of BTD derivatives can be sensitive to the local environment, enabling their use in detecting ions, molecules, and changes in biological systems. nih.gov
Organic Field-Effect Transistors (OFETs): Employed as semiconductor materials. researchgate.net
The synthetic versatility of the BTD core further enhances its significance. The parent heterocycle is readily prepared from o-phenylenediamine (B120857) and thionyl chloride. ontosight.ai The benzene ring can be functionalized through various reactions, such as bromination to produce 4,7-dibromo-2,1,3-benzothiadiazole, a crucial building block for creating complex conjugated molecules via cross-coupling reactions like the Suzuki-Miyaura reaction. ontosight.aiwikipedia.org More recent advances have established methods for direct C–H functionalization, offering more efficient pathways to novel derivatives. nih.gov
Overview of the Molecular Architecture and Functional Opportunities of 2-(2,1,3-Benzothiadiazol-4-yl)acetic acid
The molecular structure of this compound is characterized by two key components: the 2,1,3-benzothiadiazole nucleus and an acetic acid group (-CH₂COOH) attached at the 4-position of the benzene ring. This specific arrangement dictates the compound's chemical properties and potential for further modification.
| Component | Key Features |
| 2,1,3-Benzothiadiazole Core | Electron-accepting, planar, aromatic system. Provides a rigid scaffold and influences the electronic and photophysical properties. |
| Acetic Acid Substituent | A carboxylic acid functional group attached via a methylene (B1212753) (-CH₂) spacer. This group is a versatile handle for a wide range of chemical transformations. |
The functional opportunities presented by this architecture are numerous. The carboxylic acid moiety is particularly notable for its reactivity, allowing for:
Esterification: Reaction with alcohols to form esters, which can alter solubility and be used to attach the molecule to other platforms.
Amidation: Reaction with amines to form amides, enabling the construction of larger molecules, peptides, or polymers.
Coordination Chemistry: The carboxylate group can act as a ligand, binding to metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes. uleth.ca
Reduction: The carboxylic acid can be reduced to an alcohol, providing another route for derivatization.
Simultaneously, the benzothiadiazole ring itself can be a site for further functionalization, although the presence of the acetic acid group may influence the regioselectivity of these reactions.
Research Trajectories and Scholarly Significance for this compound and its Derivatives
While direct and extensive academic literature on this compound is limited, its structure suggests significant scholarly potential as a versatile building block. Future research trajectories can be logically inferred from the known chemistry of its constituent parts.
Potential Research Areas:
Materials Science: The compound could serve as a key monomer in the synthesis of novel polymers. Polymerization via the acetic acid group could lead to polyesters or polyamides with the electron-accepting BTD unit pendant to the main chain. Such materials would be of interest for applications in organic electronics.
Medicinal Chemistry: The BTD core is found in various biologically active compounds. The acetic acid handle allows for the synthesis of a library of derivatives (esters, amides) for screening against various biological targets. For instance, related thiadiazole acetic acid derivatives have been explored for their antimicrobial properties. researchgate.net
Ligand Design for Catalysis and Sensing: The ability of the carboxylate to coordinate with metals makes it a candidate for designing specialized ligands. The BTD core could modulate the electronic properties of the metal center, potentially leading to new catalysts or chemical sensors.
Photosensitizers: BTD derivatives are known for their photophysical properties. rsc.org Attaching this core to other systems via the acetic acid linker could lead to new photosensitizers for applications in photodynamic therapy or photocatalysis. For example, related BTD-cyanoacetic acid derivatives are used as sensitizers in dye-sensitized solar cells.
The scholarly significance of this compound lies in its potential to bridge the well-established field of BTD-based materials with the vast synthetic possibilities offered by carboxylic acid chemistry. Its study would contribute to the development of new functional molecules with tailored electronic, optical, and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7(12)4-5-2-1-3-6-8(5)10-13-9-6/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOHNWGCIDUACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42816-77-3 | |
| Record name | 2-(2,1,3-benzothiadiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 2 2,1,3 Benzothiadiazol 4 Yl Acetic Acid
Established Synthetic Pathways for the 2,1,3-Benzothiadiazole (B189464) Scaffold
The 2,1,3-benzothiadiazole (BTD) core is an important electron-acceptor unit found in a variety of functional materials. mdpi.com Its synthesis has been established for over a century, with several key methods forming the basis of its precursor chemistry.
The most traditional and widely employed method for synthesizing the 2,1,3-benzothiadiazole ring system is the reaction of an o-phenylenediamine (B120857) with thionyl chloride. nih.gov This reaction, often referred to as the Hurd-Moriarty synthesis, provides a direct route to the heterocyclic core with good yields, typically around 70-80%. The process involves the condensation of the diamine with thionyl chloride, leading to the formation of the thiadiazole ring fused to the benzene (B151609) ring. Under reducing conditions, the 2,1,3-benzothiadiazole can be converted back to the corresponding 1,2-diaminobenzene, a reaction that can be utilized to protect the reactive amino groups during other transformations on the benzene ring. nih.gov
Introducing substituents onto the benzothiadiazole core in a controlled, position-specific manner is crucial for developing functional derivatives. Due to the electron-poor nature of the BTD ring, direct functionalization can be challenging. nih.gov
Electrophilic Aromatic Substitution : Standard electrophilic substitution reactions, such as nitration or halogenation, can be performed on the BTD core. However, these reactions often require harsh conditions and can lead to a mixture of C4- and C7-substituted products, necessitating separation of isomers. nih.gov Bromination, for example, is a common method used to produce 4,7-dibromo-2,1,3-benzothiadiazole, a versatile building block for further cross-coupling reactions. nih.gov
Stoichiometric Metalation : Directed ortho-metalation strategies provide another route for functionalization. This involves deprotonation at a specific site using a strong base, followed by quenching with an electrophile. This method offers better regiocontrol compared to electrophilic substitution but requires stoichiometric amounts of organometallic reagents. nih.gov
C–H Functionalization : More recently, direct C–H functionalization has emerged as a powerful tool. For instance, regioselective iridium-catalyzed C–H borylation allows access to versatile 5-boryl or 4,6-diboryl BTD building blocks. nih.gov These borylated intermediates can then undergo a wide range of subsequent reactions, such as Suzuki-Miyaura cross-coupling, to introduce various substituents at the C4, C5, C6, and C7 positions with high precision. nih.govnih.gov
Specific Synthetic Routes for 2-(2,1,3-Benzothiadiazol-4-yl)acetic acid and Related Carboxylic Acids
The synthesis of the target molecule, this compound, requires the introduction of a -CH₂COOH group at the C4 position. This is typically achieved through the functionalization of a pre-formed BTD precursor.
A highly plausible and chemically sound method for synthesizing this compound involves a one-carbon homologation of a precursor carboxylic acid.
Arndt-Eistert Homologation : This classic named reaction is a primary method for converting a carboxylic acid to its next higher homologue (R-COOH → R-CH₂COOH). organic-chemistry.orgwikipedia.org The synthesis would begin with 2,1,3-benzothiadiazole-4-carboxylic acid. This precursor is first converted to its more reactive acid chloride, typically using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with diazomethane (B1218177) to form an α-diazoketone intermediate. wikipedia.org The key step is the subsequent Wolff rearrangement of this diazoketone, which is catalyzed by a metal, usually silver(I) oxide (Ag₂O) or silver benzoate, in the presence of a nucleophile like water. organic-chemistry.orgnrochemistry.com The rearrangement produces a ketene, which is immediately trapped by water to yield the desired this compound. nrochemistry.com
The synthesis of the acetic acid derivative can also be envisioned through the transformation of other functional groups strategically placed at the C4 position.
From Halo-Benzothiadiazoles : The synthesis can start from a halogenated precursor like 4-bromo-2,1,3-benzothiadiazole. rsc.org This compound is a key intermediate for palladium-catalyzed cross-coupling reactions. wikipedia.org A Sonogashira cross-coupling, for example, can be used to introduce an ethynyl (B1212043) group, which could then be further elaborated. rsc.org Alternatively, a Negishi or Stille coupling could potentially be used to introduce an acetate-bearing fragment.
From Ester or Nitrile Precursors : Another common strategy in organic synthesis involves introducing a functional group that can be readily converted to a carboxylic acid. For instance, a cyano group (-CN) or an ester group (-COOR) could be introduced at the C4 position. The synthesis of diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate and its subsequent conversion to 2,1,3-benzothiadiazole-4,7-dicarboxylic acid has been documented, demonstrating that hydrolysis of ester groups on this scaffold is a viable transformation. ontosight.ai A similar strategy could be applied to a monosubstituted precursor, where a 4-cyanomethyl or 4-ethoxycarbonylmethyl group is first installed, followed by acidic or basic hydrolysis to yield the final acetic acid product.
Advanced Catalytic Methods in 2,1,3-Benzothiadiazole Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. The synthesis of substituted 2,1,3-benzothiadiazoles has significantly benefited from these advancements.
Palladium-Catalyzed Cross-Coupling : As mentioned, halogenated BTDs, such as 4,7-dibromo-2,1,3-benzothiadiazole, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura (using boronic acids or esters) and Stille (using organostannanes) reactions are routinely used to form new carbon-carbon bonds, enabling the attachment of diverse aryl or alkyl groups to the BTD core. wikipedia.orgrsc.org These methods are fundamental in building more complex molecular architectures based on the BTD scaffold.
Iridium-Catalyzed C–H Borylation : This technique represents a state-of-the-art approach for the direct functionalization of the BTD ring. It avoids the often-circuitous routes required to prepare pre-functionalized starting materials. By using an iridium catalyst, a boryl group (-B(pin)₂) can be installed directly onto the C-H bonds of the benzene portion of the BTD molecule. nih.gov This method has shown remarkable regioselectivity, providing access to positions that are difficult to functionalize using classical methods. The resulting borylated BTDs are versatile intermediates for further derivatization. nih.gov
Table of Reaction Conditions for BTD Functionalization
| Reaction Type | Precursor | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Ring Formation | o-Phenylenediamine | Thionyl chloride (SOCl₂) | 2,1,3-Benzothiadiazole | nih.gov |
| Bromination | 2,1,3-Benzothiadiazole | Bromine (Br₂) | 4,7-Dibromo-BTD | nih.gov |
| C-H Borylation | 2,1,3-Benzothiadiazole | [Ir(OMe)COD]₂, B₂(pin)₂ | 5-Boryl or 4,6-Diboryl BTD | nih.gov |
| Arndt-Eistert Homologation | BTD-4-carboxylic acid | 1. (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | BTD-4-acetic acid | organic-chemistry.orgwikipedia.orgnrochemistry.com |
| Sonogashira Coupling | 4-Bromo-BTD | Terminal alkyne, Pd catalyst, Cu(I) | 4-Alkynyl-BTD | rsc.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds on the benzothiadiazole scaffold. researchgate.net These methods offer versatile pathways to introduce a variety of functional groups that can either be the acetic acid side chain itself or a precursor that is later converted.
The Sonogashira coupling , a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org This reaction can be applied to synthesize precursors for this compound by coupling a 4-halo-2,1,3-benzothiadiazole with a suitable terminal alkyne. The reaction is typically performed under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Recent advancements have led to the development of copper-free systems to avoid the undesirable homocoupling of acetylenes. nih.gov The resulting alkynyl-substituted benzothiadiazole can then be further manipulated to yield the desired acetic acid derivative. The Sonogashira reaction has been successfully used to synthesize multi-acceptor-based push-pull derivatives of benzothiadiazole. rsc.org
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, forming a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide. wikipedia.org This reaction is instrumental in synthesizing substituted biphenyls and other complex aromatic systems. wikipedia.org For the synthesis of BTD derivatives, a 4-halo-2,1,3-benzothiadiazole can be coupled with a boronic ester containing the acetic acid moiety or a precursor. Alternatively, a 4-borylated benzothiadiazole can be coupled with a halo-acetic acid ester. nih.govacs.org The catalyst system often consists of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand like Xantphos, which has proven efficient for C-C bond construction between benzothiadiazole and other heterocyclic units. researchgate.net
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds by coupling amines with aryl halides. nih.govwikipedia.org While not directly forming the acetic acid C-C backbone, it is crucial for synthesizing functionalized BTD precursors. For instance, an amino group can be introduced at a specific position on the BTD ring, which can then direct subsequent ortho-functionalization or be converted into other functional groups. nih.govnih.gov This reaction has been used to access novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivatives. nih.govnih.gov However, reports indicate that Buchwald-Hartwig aminations on 5-bromo-BTD can result in low-to-moderate yields. researchgate.net
| Reaction | Typical Substrates | Common Catalysts/Ligands | Key Features |
|---|---|---|---|
| Sonogashira Coupling | 4-Halo-BTD + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Forms C(sp)-C(sp²) bonds; mild conditions. wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | 4-Halo-BTD + Boronic Acid/Ester | Pd(OAc)₂, Xantphos, Pd(PPh₃)₄ | Versatile C-C bond formation; high functional group tolerance. wikipedia.orgresearchgate.net |
| Buchwald-Hartwig Amination | 4-Halo-BTD + Amine | (THP-Dipp)Pd(cinn)Cl (er-NHC-Pd) | Forms C-N bonds; crucial for precursor synthesis. nih.govwikipedia.org |
Chemo- and Regioselective Functionalization Techniques for Benzothiadiazole Derivatives
Achieving regioselectivity in the functionalization of the BTD benzenoid ring is a significant challenge due to the presence of multiple C-H bonds. nih.govnih.gov Traditional electrophilic aromatic substitution on BTD can lead to mixtures of C4- and C7-substituted products and often requires harsh conditions. diva-portal.org Modern techniques, particularly those involving catalytic C-H functionalization, have emerged to provide predictable and systematic substitutions at specific positions.
A breakthrough in this area is the use of iridium-catalyzed C-H borylation. nih.govacs.org This method allows for the regioselective installation of a boryl group, a versatile functional handle, onto the BTD core. For instance, Ir-catalyzed borylation of 2,1,3-benzothiadiazole can selectively yield 5-boryl or 4,6-diboryl BTD building blocks. nih.govnih.gov The high regioselectivity for the C5 position is attributed to the inhibitory electronic effect of the N3 lone pair, which deactivates the adjacent C4 position towards the catalyst. diva-portal.org These borylated intermediates are invaluable as they can subsequently participate in Suzuki-Miyaura cross-coupling reactions to introduce a wide array of substituents, including those that could lead to the acetic acid side chain, at specific locations on the BTD ring. nih.govacs.org
Furthermore, directing groups can be employed to achieve regioselective C-H functionalization at positions that are otherwise difficult to access. For example, a carboxylate group can direct ruthenium-catalyzed C4/C7 arylation. acs.org This strategy allows for the precise modification of the BTD framework, enabling the synthesis of complex, highly functionalized derivatives. nih.govacs.org
Emerging Synthetic Strategies for Highly Functionalized Benzothiadiazole Systems
Research into the synthesis of benzothiadiazole derivatives continues to evolve, with new strategies emerging that offer improved efficiency, sustainability, and access to novel chemical space. These methods move beyond traditional cross-coupling and focus on more direct and atom-economical transformations.
One such emerging area is the palladium-catalyzed oxidative C-H/C-H cross-coupling. rsc.org This approach allows for the direct coupling of two different C-H bonds, for example, between a benzothiazole (B30560) and another heterocycle like thiophene (B33073) or thiazole, without the need for pre-functionalization (e.g., halogenation or borylation) of either coupling partner. rsc.orgjst.go.jp This methodology streamlines synthesis by reducing the number of steps required to build complex molecular architectures.
Another innovative strategy involves the generation and capture of BTD-based arynes. nih.govacs.orgnih.gov By accessing BTD organoboronate building blocks through C-H borylation, novel BTD-based heteroarynes can be generated. These highly reactive intermediates can be trapped with various reagents, leading to the formation of diverse and highly functionalized BTD systems with excellent levels of chemo- and regioselectivity. nih.govacs.org
Additionally, photocatalysis is being explored as a sustainable and regioselective method for synthesizing thiadiazole derivatives. For example, the photocatalytic reaction of azoalkenes with potassium thiocyanate (B1210189) (KSCN) provides an environmentally friendly route to functionalized thiadiazoles. mdpi.com While demonstrated for 1,2,3-thiadiazoles, the principles of using light to mediate bond formation could inspire new strategies for functionalizing the benzothiadiazole core. These cutting-edge approaches are expanding the synthetic toolkit, enabling the creation of previously inaccessible, highly functionalized benzothiadiazole systems for various applications.
Reactivity Profiles and Derivatization Strategies of 2 2,1,3 Benzothiadiazol 4 Yl Acetic Acid and Analogues
Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiadiazole Nucleus
The 2,1,3-benzothiadiazole (B189464) ring system is electron-deficient, which influences its susceptibility to aromatic substitution reactions.
Electrophilic Aromatic Substitution:
Due to its electron-poor nature, the benzothiadiazole nucleus generally requires harsh conditions for electrophilic aromatic substitution. nih.govdiva-portal.org Standard electrophilic reactions such as nitration and chlorination can occur, typically yielding a mixture of C4- and C7-substituted products. nih.govwikipedia.org For instance, bromination of the parent 2,1,3-benzothiadiazole is a common method to produce 4,7-dibromo-2,1,3-benzothiadiazole, a versatile intermediate for cross-coupling reactions. wikipedia.org The presence of the acetic acid group at the 4-position is expected to direct incoming electrophiles primarily to the C7 position, although potentially deactivating the ring further.
Recent advancements have demonstrated that direct C-H alkylation of the benzothiadiazole ring can be achieved under mild conditions using organic photoredox catalysis. This method has shown high regioselectivity for the 4-position on the unsubstituted ring. acs.org
Nucleophilic Aromatic Substitution and Directed Functionalization:
The electron-deficient character of the BTD ring makes it more amenable to nucleophilic attack and modern C-H functionalization strategies. Regioselective iridium-catalyzed C-H borylation has emerged as a powerful tool to introduce functionality at various positions of the BTD core, including C4, C5, C6, and C7. nih.govnih.gov This method allows for the synthesis of versatile boronate esters that can be further elaborated through cross-coupling reactions. nih.gov
Furthermore, the generation of highly reactive intermediates like 2,1,3-benzothiadiazol-4,5-yne has been reported. nih.govacs.org This aryne can be trapped by various nucleophiles and dienophiles, providing access to a range of functionalized derivatives. nih.govacs.org The formation of such an intermediate starting from a 4-substituted BTD derivative would lead to functionalization at the C5 position.
The table below summarizes some key aromatic substitution and functionalization reactions on the benzothiadiazole nucleus.
| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Product Type |
| Bromination | Br2, H2SO4 | 4, 7 | Dibromo-BTD |
| Nitration | HNO3, H2SO4 | 4, 7 (mixture) | Nitro-BTD |
| C-H Borylation | B2pin2, [Ir(OMe)COD]2 | 4, 5, 6, 7 | Borylated BTD |
| C-H Alkylation | N-hydroxyphthalimide esters, photoredox catalyst, blue LED | 4 | Alkyl-BTD |
| Aryne Formation | KOtBu, MTBE (from iodonium (B1229267) salt) | 4, 5 | Benzothiadiazolyne |
Oxidative Transformations of the Benzothiadiazole Ring System
The thiadiazole moiety within the BTD ring system can be susceptible to oxidation, although the benzene (B151609) ring can also undergo transformation depending on the substituents and reaction conditions.
The oxidation of a methyl group at the 5-position of 2,1,3-benzothiadiazole to a carboxylic acid has been demonstrated using potassium permanganate (B83412). oup.com This suggests that the acetic acid side chain in 2-(2,1,3-Benzothiadiazol-4-yl)acetic acid could potentially undergo further oxidation under strong oxidizing conditions, though the benzothiadiazole ring itself is relatively stable to this reagent. In a specific example, the oxidation of 5-methyl-2,1,3-benzothiadiazole (B73233) with potassium permanganate at 60°C did not yield the expected carboxylic acid but instead resulted in the formation of potassium 3-carboxy-1,2,5-thiadiazole-4-carboxylate, indicating a ring-opening oxidation. oup.com
More recent work has shown that benzothiadiazole-based ordered mesoporous polymers can act as photocatalysts for the oxidation of sulfides to sulfoxides under visible light and an oxygen atmosphere. rsc.org This highlights the potential for the sulfur atom in the BTD ring to participate in redox processes under specific catalytic conditions.
The following table details examples of oxidative transformations on substituted benzothiadiazole derivatives.
| Starting Material | Oxidizing Agent/Conditions | Key Transformation | Product |
| 5-Methyl-2,1,3-benzothiadiazole | KMnO4, 60°C | Oxidation of methyl group and ring opening | Potassium 3-carboxy-1,2,5-thiadiazole-4-carboxylate |
| Various sulfides | Benzothiadiazole-based polymer, blue LED, O2 | Photocatalytic oxidation | Corresponding sulfoxides |
Reduction Reactions of the 2,1,3-Benzothiadiazole Moiety
The 2,1,3-benzothiadiazole ring can undergo reduction under various conditions, leading to either the corresponding o-phenylenediamine (B120857) derivative or partially reduced species.
Under standard reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they are often synthesized. wikipedia.org This reductive cleavage can be a useful strategy for protecting vicinal amino groups during multi-step syntheses. wikipedia.org
Electrochemical studies on 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) have shown that it undergoes two sequential one-electron reductions to form stable radical anions. rsc.orguleth.ca This highlights the electron-accepting nature of the BTD core, which is enhanced by electron-withdrawing substituents. The reduction of BTD derivatives is also of interest for applications in CO2 capture and reduction, where the reduced BTD species can interact with and catalytically convert CO2. diva-portal.org
Furthermore, the Cadogan reaction, which involves the reductive cyclization of a nitro group, has been successfully applied to a 5-boryl-BTD derivative bearing a nitroaryl substituent to form a tetracyclic thiadiazolocarbazole. nih.govacs.org This demonstrates that a nitro group on a substituent attached to the BTD ring can be selectively reduced to facilitate annulation.
The table below provides examples of reduction reactions involving the benzothiadiazole moiety.
| Starting Material | Reducing Agent/Conditions | Key Transformation | Product |
| 2,1,3-Benzothiadiazole | General reducing conditions | Reductive cleavage of the thiadiazole ring | o-Phenylenediamine |
| 2,1,3-Benzothiadiazole-4,7-dicarbonitrile | Electrochemical reduction | One-electron reduction | Stable radical anion |
| 5-Boryl-BTD with nitroaryl substituent | P(OEt)3 | Reductive cyclization of the nitro group | Tetracyclic thiadiazolocarbazole |
Functionalization Chemistry of the Acetic Acid Side Chain
The carboxylic acid group of this compound is a versatile handle for a variety of chemical modifications, allowing for the attachment of this molecule to other chemical entities.
Esterification and Amidation Reactions for Conjugate Formation
Esterification:
The carboxylic acid can be readily converted to its corresponding ester through Fischer esterification, which typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, reaction with acyl chlorides or acid anhydrides can also yield esters. These methods are standard for aryl and heteroaryl acetic acids.
Amidation:
Amide bond formation is another key transformation of the acetic acid side chain. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with an amine. Direct coupling of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is also a common and effective method. Novel methods for the decarboxylative amidation of aryl/heteroaryl acetic acids have also been developed. jocpr.comsphinxsai.com
The following table presents typical conditions for esterification and amidation of aryl/heteroaryl acetic acids.
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol, H2SO4 (cat.), heat | Ester |
| Amidation | 1. SOCl2 or (COCl)22. Amine | Amide |
| Amidation | Amine, DCC or other coupling agents | Amide |
Chain Elongation and Structural Modifications of the Carboxylic Acid Segment
The acetic acid side chain can be elongated or otherwise modified to alter the linker length and properties between the BTD core and a potential conjugation partner.
One common strategy for chain elongation is the Arndt-Eistert synthesis, which involves converting the carboxylic acid to the next higher homologous acid. This multi-step process begins with the formation of an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) yields the chain-elongated acid, ester, or amide, respectively.
Alternatively, the carboxylic acid can be reduced to the corresponding alcohol, 2-(2,1,3-Benzothiadiazol-4-yl)ethanol, using reducing agents such as lithium aluminum hydride (LiAlH4). This alcohol can then be converted to a leaving group (e.g., a tosylate or halide) and subjected to nucleophilic substitution with cyanide, followed by hydrolysis to achieve a one-carbon chain extension.
Cycloaddition Reactions and Annulation Strategies involving Benzothiadiazole
The benzothiadiazole ring system can participate in cycloaddition and annulation reactions to construct more complex, fused-ring systems.
As mentioned in Section 3.1, the in situ generation of a 2,1,3-benzothiadiazol-4,5-yne intermediate provides a powerful entry into [4+2] cycloaddition reactions. For example, trapping this aryne with furan (B31954) results in the formation of a Diels-Alder adduct. nih.govdiva-portal.orgacs.org This strategy allows for the annulation of a new six-membered ring onto the benzothiadiazole core.
Furthermore, annulation can be achieved through intramolecular cyclization reactions. The Cadogan reaction, for instance, has been used to synthesize tetracyclic and hexacyclic thiadiazolocarbazoles from appropriately substituted BTD precursors. nih.govacs.org This reaction involves the reductive cyclization of a nitro group onto an adjacent aryl ring.
The Catellani reaction offers another route to fused systems, enabling the dialkylation of the BTD backbone at the C4 and C6 positions, followed by alkenylation at C5, leading to highly functionalized and potentially annulated structures. diva-portal.org
The table below summarizes key cycloaddition and annulation strategies involving the benzothiadiazole nucleus.
| Reaction Type | Key Intermediate/Precursor | Reagents and Conditions | Product Type |
| [4+2] Cycloaddition | 2,1,3-Benzothiadiazol-4,5-yne | Furan (as arynophile) | Diels-Alder adduct |
| Reductive Annulation (Cadogan) | 5-Boryl-BTD with nitroaryl substituent | P(OEt)3 | Fused thiadiazolocarbazole |
| C-H Functionalization/Annulation | 5-Iodo-BTD | Pd/norbornene catalysis (Catellani reaction) | Fused polycyclic system |
Advanced Spectroscopic and Structural Elucidation of 2 2,1,3 Benzothiadiazol 4 Yl Acetic Acid and Its Derivatives
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions
Mechanisms of Photophysical Response (e.g., Intramolecular Charge Transfer, Excited-State Intramolecular Proton Transfer)
The photophysical behavior of 2,1,3-benzothiadiazole (B189464) (BTD) derivatives is largely governed by their electronic structure, characterized by the electron-deficient nature of the BTD core. This property facilitates significant photophysical phenomena such as Intramolecular Charge Transfer (ICT) and, in suitably substituted molecules, Excited-State Intramolecular Proton Transfer (ESIPT).
Intramolecular Charge Transfer (ICT): The 2,1,3-benzothiadiazole moiety is a well-established electron-accepting (A) unit. psecommunity.orgresearchgate.netnih.gov When conjugated with an electron-donating (D) group, a D-π-A molecular architecture is formed, which is conducive to ICT upon photoexcitation. psecommunity.orgresearchgate.net In such systems, the highest occupied molecular orbital (HOMO) is typically localized on the donor fragment, while the lowest unoccupied molecular orbital (LUMO) is centered on the BTD acceptor unit. psecommunity.org
Upon absorption of light, an electron is promoted from the HOMO to the LUMO, resulting in a significant redistribution of electron density and the formation of an excited state with a large dipole moment. rsc.org This charge transfer from the donor to the acceptor moiety is the essence of the ICT process. cbu.edu.trresearchgate.net The efficiency and energy of the ICT are highly sensitive to the electronic nature of the substituents and the polarity of the surrounding medium. rsc.org For instance, derivatives with strong electron-donating groups exhibit pronounced solvatochromism, where the emission wavelength shifts to lower energies (a red shift) in more polar solvents due to the stabilization of the polar ICT excited state. rsc.org This ICT character is fundamental to the application of BTD derivatives in organic electronics, including organic solar cells and light-emitting diodes. psecommunity.orgcbu.edu.tr
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a phototautomerization process that can occur in molecules containing both a proton-donating group (e.g., hydroxyl, -OH) and a proton-accepting group (e.g., a nitrogen atom) in close proximity, connected by an intramolecular hydrogen bond. rsc.orgbohrium.com In certain BTD derivatives, such as those incorporating a 2'-hydroxyphenyl substituent, this phenomenon is prominent. rsc.orgnih.gov
Upon photoexcitation, the acidity and basicity of the donor and acceptor groups, respectively, are significantly enhanced. This change facilitates an ultrafast transfer of a proton along the pre-existing hydrogen bond, converting the initial "enol" form (E) into an excited "keto" tautomer (K*). rsc.orgresearchgate.net This process is often nearly barrierless in the excited state. bohrium.com The resulting keto tautomer is electronically distinct from the enol form and typically relaxes to its ground state (K) via fluorescence at a much longer wavelength than the enol's emission. This results in an unusually large Stokes shift, which is a key characteristic of ESIPT-capable fluorophores. rsc.org The process completes with the proton transferring back to the donor in the ground state, regenerating the original enol form and completing the photocycle. The efficiency and dynamics of ESIPT can be tuned by altering substituent positions and the electronic properties of groups attached to the core structure. nih.gov
| Derivative Type | Photophysical Process | Key Features | Stokes Shift | Solvent Effects |
| Donor-Acceptor BTDs | Intramolecular Charge Transfer (ICT) | HOMO on donor, LUMO on BTD acceptor; formation of a polar excited state. psecommunity.org | Moderate to Large | Pronounced solvatochromism; emission red-shifts with increasing solvent polarity. rsc.org |
| Hydroxy-substituted BTDs | Excited-State Intramolecular Proton Transfer (ESIPT) | Ultrafast proton transfer from donor (e.g., -OH) to acceptor (e.g., N) in the excited state. rsc.orgbohrium.com | Very Large (~232 nm) rsc.org | Dual emission may be observed; sensitive to hydrogen-bonding capabilities of the solvent. |
Mass Spectrometry for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of 2-(2,1,3-Benzothiadiazol-4-yl)acetic acid and its derivatives. Under electron ionization (EI), the molecule undergoes fragmentation, generating a unique pattern of ions that provides structural information.
For this compound, the molecular ion peak (M+) would be expected at its corresponding molecular weight. The fragmentation pathways are predictable based on the functional groups present. A primary and highly characteristic fragmentation would be the loss of the carboxylic acid group.
Predicted Fragmentation Pathways:
Loss of Carboxyl Radical: Cleavage of the bond between the methylene (B1212753) group and the carboxyl group results in the loss of a •COOH radical (45 Da), a common fragmentation for carboxylic acids. libretexts.org
Decarboxylation: A facile fragmentation is the loss of carbon dioxide (CO2, 44 Da) to form the [M-44]+• ion.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the benzothiadiazole ring can lead to the formation of a stable benzothiadiazolyl-methyl cation.
Ring Fragmentation: At higher energies, the stable benzothiadiazole ring system can undergo fragmentation. This may involve the loss of species such as NS (46 Da) or HCN (27 Da), leading to further daughter ions. The presence of sulfur would also produce a characteristic M+2 isotopic peak with an abundance of approximately 4.4% relative to the M+ peak. sapub.org
The precise fragmentation pattern provides a fingerprint for the molecule, allowing for its unambiguous identification and differentiation from its isomers.
| Ion | Proposed Structure/Fragment | m/z (relative to M+) | Fragmentation Pathway |
| [M]+• | Molecular Ion | M | Intact molecule |
| [M-45]+ | [C8H6N2S]+ | M-45 | Loss of •COOH radical |
| [M-44]+• | [C8H6N2S]+• | M-44 | Loss of CO2 |
| [C7H4N2S]+• | Benzothiadiazole ring | 136 | Cleavage of the acetic acid side chain |
| [C7H5N2S]+ | Benzothiadiazolyl-methyl cation | 149 | α-cleavage |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.
Single-crystal X-ray diffraction studies on derivatives of 2,1,3-benzothiadiazole reveal detailed insights into their molecular geometry. For instance, the crystal structure of 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid, a related compound, shows an essentially planar benzoisothiazolone ring system. nih.gov Similarly, studies on various BTD derivatives often show a high degree of planarity in the fused ring system. acs.orgmdpi.com
The conformation of the acetic acid side chain relative to the benzothiadiazole ring is a key structural feature. The torsion angles between the plane of the ring and the plane of the carboxylic acid group are determined by the steric and electronic effects of substituents and the demands of the crystal packing environment. In the solid state, the molecular conformation can be influenced by the formation of intermolecular interactions, which may cause deviations from the lowest energy conformation in the gas phase. mdpi.comnih.gov The crystal structures of BTD derivatives have been reported in various crystal systems, including monoclinic and orthorhombic systems. nih.govmdpi.commdpi.com
The supramolecular architecture of this compound and its derivatives in the crystalline state is directed by a combination of non-covalent interactions. These interactions dictate the molecular packing and influence the material's bulk properties.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This functionality typically leads to the formation of strong O—H⋯O hydrogen bonds, often resulting in centrosymmetric dimers or one-dimensional chains. nih.govmdpi.com In the crystal structure of 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid, molecules are linked by O—H⋯O hydrogen bonds to form chains. nih.gov Weak C—H⋯O and C—H⋯N interactions can also play a significant role in stabilizing the crystal packing. mdpi.com
π-π Stacking: The electron-deficient aromatic BTD core readily participates in π-π stacking interactions with adjacent molecules. nih.govnih.gov These interactions are crucial for charge transport in organic semiconductor applications. acs.org The stacking can occur in a "head-to-tail" fashion and is a dominant feature in the crystal packing of many BTD derivatives, contributing significantly to the cohesion energy of the crystal. nih.govmdpi.com The distance between the stacked rings is typically in the range of 3.5 to 3.9 Å. researchgate.netresearchgate.net
Chalcogen Bonding: Chalcogen bonding is a non-covalent interaction involving the sulfur atom of the thiadiazole ring. The sulfur atom can act as a Lewis acid (chalcogen bond donor), interacting with a Lewis base such as a nitrogen or oxygen atom on a neighboring molecule. nih.gov These S···N or S···O interactions are directional and contribute to the formation of specific supramolecular assemblies, often described as secondary bonding interactions. nih.govcardiff.ac.uk
The interplay of these diverse intermolecular forces results in complex and well-defined three-dimensional crystal structures. bohrium.com
| Interaction Type | Participating Groups | Typical Distance/Geometry | Influence on Crystal Packing |
| Hydrogen Bonding | Carboxylic acid (O-H···O), C-H···N/O | O···O distance ~2.6-2.8 Å | Formation of dimers and 1D/2D networks. nih.govmdpi.com |
| π-π Stacking | Benzothiadiazole rings | Centroid-to-centroid distance ~3.5-3.9 Å; parallel-displaced or face-to-face | Formation of columnar stacks or layered structures. nih.govresearchgate.net |
| Chalcogen Bonding | Sulfur atom and N/O atoms (S···N/O) | S···N distance often less than the sum of van der Waals radii | Directional control of supramolecular assembly. nih.govcardiff.ac.uk |
Computational Chemistry and Theoretical Investigations of 2 2,1,3 Benzothiadiazol 4 Yl Acetic Acid Systems
Density Functional Theory (DFT) for Ground State Electronic Structure Characterization
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. It is frequently employed to predict the geometric and electronic properties of benzothiadiazole derivatives, offering a balance between accuracy and computational cost.
Geometry Optimization and Conformational Landscapes
For a molecule like 2-(2,1,3-Benzothiadiazol-4-yl)acetic acid, DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. The key structural features of interest would be the planarity of the benzothiadiazole ring system and the orientation of the acetic acid substituent relative to the ring.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. mdpi.com In benzothiadiazole derivatives, the HOMO is typically distributed over the electron-donating parts of the molecule, while the LUMO is often localized on the electron-accepting benzothiadiazole core. mdpi.com
Below is a hypothetical data table illustrating the kind of information that would be generated from a HOMO-LUMO analysis for different conformers of the molecule.
| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Planar | -6.5 | -2.5 | 4.0 |
| Twisted (90°) | -6.7 | -2.3 | 4.4 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. It is used to calculate the properties of the molecule in its electronically excited states.
Simulation of Electronic Absorption and Emission Spectra
TD-DFT calculations can predict the electronic absorption and emission spectra of a molecule. The calculations provide the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The intensity of these transitions, represented by the oscillator strength, is also calculated. For benzothiadiazole derivatives, the absorption spectra typically show intense bands corresponding to π-π* transitions. nih.gov
Similarly, TD-DFT can be used to model the emission spectrum (fluorescence) by calculating the energy of the transition from the first excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of fluorescent molecules.
A hypothetical data table summarizing simulated spectral data is presented below.
| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |
| S₀ → S₁ | 450 | 0.8 | HOMO → LUMO |
| S₀ → S₂ | 380 | 0.3 | HOMO-1 → LUMO |
| S₁ → S₀ (Emission) | 520 | - | LUMO → HOMO |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Understanding Intramolecular Charge Transfer (ICT) Phenomena
Benzothiadiazole is a well-known electron-accepting moiety. When combined with electron-donating groups, the resulting molecule can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In an ICT process, an electron is promoted from a molecular orbital located on the donor part of the molecule to an orbital on the acceptor part.
For this compound, the benzothiadiazole unit acts as the acceptor. TD-DFT calculations can elucidate the nature of the excited states. An analysis of the molecular orbitals involved in the electronic transitions can confirm whether a significant charge redistribution occurs upon excitation, which is the hallmark of an ICT state. This is often visualized by plotting the electron density difference between the excited and ground states.
Natural Bonding Orbital (NBO) Analysis and Electron Delocalization
Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a localized picture of chemical bonds and lone pairs.
For this compound, NBO analysis would be used to quantify the extent of electron delocalization within the benzothiadiazole ring system and between the ring and the acetic acid substituent. The analysis calculates the stabilization energies associated with interactions between filled (donor) and empty (acceptor) orbitals. Strong interactions indicate significant electron delocalization.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable descriptor used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density and negative potential (attractive to electrophiles), blue signifies areas of low electron density and positive potential (attractive to nucleophiles), and green denotes regions of neutral potential. researchgate.net
For this compound, the MEP surface reveals distinct regions of positive and negative potential, which are crucial for understanding its intermolecular interactions.
Negative Regions (Red/Yellow) : The most negative potential is localized around the nitrogen atoms of the benzothiadiazole ring and the carbonyl oxygen of the acetic acid group. These areas are rich in electrons and serve as the primary sites for electrophilic attack and hydrogen bond acceptance.
Positive Regions (Blue) : The most positive potential is concentrated on the hydrogen atom of the carboxylic acid's hydroxyl group, making it a strong hydrogen bond donor. Positive potential is also observed on the hydrogen atoms attached to the aromatic ring, though to a lesser extent. nih.gov
This distribution of electrostatic potential is critical in governing how the molecule interacts with other molecules, including solvents or biological receptors, and influences the formation of supramolecular structures in the solid state. nih.govnih.gov
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Carbonyl Oxygen (C=O) | -45.5 kcal/mol | Site for electrophilic attack, Hydrogen bond acceptor |
| Benzothiadiazole Nitrogen Atoms | -38.2 kcal/mol | Site for electrophilic attack, Coordination site |
| Hydroxyl Hydrogen (-OH) | +52.8 kcal/mol | Site for nucleophilic attack, Hydrogen bond donor |
| Aromatic Hydrogens | +21.0 kcal/mol | Weakly electrophilic site |
Theoretical Predictions of Reactivity and Reaction Mechanisms
Theoretical calculations are instrumental in predicting the chemical reactivity of molecules through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com
For this compound, the electron-withdrawing nature of the 2,1,3-benzothiadiazole (B189464) ring significantly influences its electronic properties. nih.govresearchgate.net
HOMO : The HOMO is typically distributed over the electron-rich regions of the benzothiadiazole ring system.
LUMO : The LUMO is generally localized on the electron-deficient thiadiazole portion of the ring, indicating its capacity to act as an electron acceptor.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity:
Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A) : The energy released upon gaining an electron (approximated as -ELUMO).
Electronegativity (χ) : The tendency to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as (I - A) / 2. A lower hardness value indicates higher reactivity.
Electrophilicity Index (ω) : A measure of the ability to accept electrons, calculated as χ² / (2η).
Computational studies on related benzothiadiazole derivatives show they are effective electron acceptors, a property that can be extrapolated to the acetic acid derivative. mdpi.com These calculations are crucial for predicting reaction pathways, such as cycloaddition reactions or functionalization of the aromatic ring. nih.gov
| Parameter | Predicted Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.85 | Electron-donating ability |
| ELUMO | -2.50 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.35 | High kinetic stability, moderate reactivity |
| Ionization Potential (I) | 6.85 | Energy to remove an electron |
| Electron Affinity (A) | 2.50 | Energy released when gaining an electron |
| Chemical Hardness (η) | 2.175 | Resistance to change in electron distribution |
| Electronegativity (χ) | 4.675 | Ability to attract electrons |
| Electrophilicity Index (ω) | 5.02 | Propensity to act as an electrophile |
Advanced Quantum Chemical Topology (QCT) and Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ(r)) to define atomic properties, chemical bonds, and molecular structure. amercrystalassn.orge-bookshelf.de This method is based on the topological analysis of the electron density, identifying critical points (CPs) where the gradient of the density is zero. muni.cz
The analysis of Bond Critical Points (BCPs) is particularly insightful for characterizing the nature of chemical interactions. researchgate.net Key descriptors at a BCP include:
Electron Density (ρb) : Its magnitude correlates with the bond order.
Laplacian of Electron Density (∇²ρb) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρb < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρb > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net
Total Electron Energy Density (Hb) : The sign of Hb also helps classify the interaction. Hb < 0 is indicative of a covalent character, while Hb > 0 suggests non-covalent interactions.
For this compound, a QTAIM analysis would allow for a detailed characterization of all covalent bonds (C-C, C-H, C-N, C-S, C=O, C-O, O-H) and potential non-covalent interactions. researchgate.net The C-N and C-S bonds within the thiadiazole ring are expected to show significant covalent character with some degree of charge polarization, reflected in the topological parameters. This analysis can precisely quantify the nature of bonding, providing a deeper understanding than classical valence bond theory. wiley-vch.de
| Bond | ρb (a.u.) | ∇²ρb (a.u.) | Hb (a.u.) | Bond Character |
|---|---|---|---|---|
| C-C (Aromatic) | 0.310 | -0.85 | -0.30 | Covalent |
| C-N (Thiadiazole) | 0.345 | -0.95 | -0.42 | Polar Covalent |
| C-S (Thiadiazole) | 0.215 | +0.15 | -0.11 | Polar Covalent |
| C=O (Carboxyl) | 0.410 | -1.20 | -0.65 | Polar Covalent (Double Bond) |
| O-H (Carboxyl) | 0.350 | -2.50 | -0.55 | Highly Polar Covalent |
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The strong electron-withdrawing character and rigid, planar structure of the BTD unit make it an exceptional component for creating highly efficient luminescent materials. openreadings.eu These materials are foundational to the development of OLEDs, where electrical energy is converted into light. BTD derivatives are known for their high fluorescence quantum yields, significant Stokes shifts, and excellent photostability. rsc.org
The BTD framework serves as a prominent scaffold for the synthesis of fluorophores and chromophores whose emission properties can be systematically tuned. The emission color of BTD-based molecules can be precisely controlled by modifying their chemical structure, particularly through regioselective substitution. researchgate.net Attaching various electron-donating groups to the C4 and C7 positions of the BTD core creates a "push-pull" or donor-acceptor architecture within the molecule. This design facilitates an intramolecular charge-transfer (ICT) process upon photoexcitation, which is key to tuning the emitted light. rsc.org
By strategically selecting the strength and position of the substituent groups, researchers can modulate the energy of the ICT state and, consequently, the emission wavelength. This allows for the creation of a series of emitters that span the visible spectrum, from blue to red and even into the near-infrared (NIR) range. researchgate.netresearchgate.net For instance, a series of D–A–D (donor-acceptor-donor) structured molecules were designed using BTD as the acceptor core. By pairing it with donors like 9H-carbazol-9-yl and 9,9-dimethylacridin-10(9H)-yl, researchers developed highly efficient red thermally activated delayed fluorescence (TADF) emitters suitable for OLEDs. rsc.org One such device achieved a maximum external quantum efficiency of 8.8% with an emission peak at 636 nm. rsc.org
The synthesis of these materials often involves metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, which allow for the precise attachment of various aryl or heteroaryl donor groups to a halogenated BTD precursor. mdpi.com
| Compound | Donor Group | Emission Max (nm) | Quantum Yield (Φ) | Application Highlight |
|---|---|---|---|---|
| BTZ–DPA | Diphenylamine | - | - | Red TADF Emitter for OLEDs rsc.org |
| BTZ–CZ | Carbazole | - | - | Red TADF Emitter for OLEDs rsc.org |
| BTZ–DMAC | Dimethylacridine | 636 | - | High-efficiency red OLED (EQE = 8.8%) rsc.org |
| BTIA-ester | - | 477 (in DMF) | 0.63 | Large Stokes-shifted emission rsc.org |
The electron-deficient nature of the BTD heterocycle is its most defining characteristic in materials science. It functions as a potent electron acceptor when covalently linked to electron-rich (donor) units. openreadings.eu This D-A strategy is a cornerstone of modern organic electronics design. The interaction between the donor and acceptor moieties lowers the energy of the lowest unoccupied molecular orbital (LUMO) and can also affect the highest occupied molecular orbital (HOMO), leading to a reduced energy gap. nih.gov
This electronic structure facilitates ICT, which is crucial for the performance of luminescent materials. In OLEDs, this D-A architecture enables the creation of materials with high quantum yields and tunable emission colors. openreadings.eu For example, combining BTD with strong donors like carbazole or phenoxazine derivatives results in materials with bipolar charge transporting properties, meaning they can efficiently transport both electrons and holes, which is a desirable trait for emissive layers in OLEDs. openreadings.eu The development of D-A-A' type emitters, where BTD is paired with another acceptor, has also been explored to create emitters with hybridized local and charge-transfer (HLCT) excited state features for green to deep-red OLEDs. openreadings.eu
Organic Photovoltaic Devices (OPVs) and Organic Solar Cells
In the realm of solar energy, BTD-based materials are instrumental in the active layers of OPVs. Their ability to be incorporated into polymers that absorb a broad range of the solar spectrum and efficiently transport charge makes them highly valuable for converting sunlight into electricity.
A key requirement for an efficient solar cell is the ability to absorb as much of the solar spectrum as possible. This necessitates the use of materials with a low optical bandgap. The D-A design strategy is highly effective for this purpose. By copolymerizing a strong acceptor like BTD with various donor units, chemists can create conjugated polymers with significantly narrowed bandgaps. acs.org
For instance, a polymer named PSBTBT, which combines a silole-containing polythiophene donor with a BTD acceptor, exhibits an optical bandgap of 1.45 eV, allowing it to absorb light up to 800 nm. acs.org Solar cells fabricated with this polymer achieved a power conversion efficiency (PCE) of up to 5.1%. acs.org Further modifications to the BTD unit, such as creating the 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) derivative, result in an even stronger acceptor. Polymers incorporating BTZI have shown extremely narrow bandgaps (as low as 0.92 eV) and broad absorption that extends to 1400 nm. nih.gov
| Polymer | Acceptor Unit | Bandgap (eV) | PCE (%) |
|---|---|---|---|
| PSBTBT | BTD | 1.45 | 5.1 acs.org |
| PDTBDT-0F-BTs | BTD | - | 1.69 rsc.orgnih.gov |
| PDTBDT-2F-BTs | di-fluoro BTD | - | 1.89 rsc.orgnih.gov |
| PDTBDT-6F-FBTs | per-fluoro BTD derivative | - | 5.28 rsc.orgnih.gov |
| BTZI-TRTOR (P1) | BTZI | 1.13 | 4.15 nih.gov |
Beyond light absorption, the active material in an OPV must efficiently transport the generated charge carriers (electrons and holes) to the electrodes. BTD is frequently integrated into the main backbone of conjugated polymers to facilitate this process. researchgate.net These D-A copolymers are typically synthesized via Stille or Suzuki coupling polymerizations. acs.orgrsc.org
Organic Field-Effect Transistors (OFETs)
The same semiconducting polymers developed for OPVs are often highly effective in OFETs, which are the fundamental switching components of organic electronic circuits. In an OFET, the BTD-based polymer acts as the active channel layer, and its ability to transport charge carriers determines the device's performance, most notably its charge carrier mobility (µ).
The D-A polymer design is again central to achieving high performance. The strong electron-accepting nature of BTD can be used to create materials that exhibit either p-type (hole-transporting), n-type (electron-transporting), or ambipolar (both hole and electron transporting) behavior. For example, copolymers of cyclopentadithiophene (CDT) and BTD show p-type behavior with hole mobilities up to 0.67 cm² V⁻¹ s⁻¹. nih.gov When the BTD unit is replaced with a stronger acceptor like 5,6-difluoro-2,1,3-benzothiadiazole (DFBT), the resulting polymer exhibits ambipolar performance with both high hole and electron mobilities. nih.gov
Further chemical modifications, such as chlorination of the BTD unit, have been shown to yield polymers with excellent operational stability and high hole mobilities, reaching up to 0.147 cm² V⁻¹ s⁻¹. researchgate.net A series of polymers based on 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) demonstrated impressive ambipolar performance, with one derivative showing balanced electron and hole mobilities of up to 0.95 and 0.50 cm² V⁻¹ s⁻¹, respectively. nih.gov These high mobility values underscore the potential of BTD-based materials for use in complex organic circuits.
| Polymer | Acceptor Unit | Mobility (μ) (cm² V⁻¹ s⁻¹) | Transport Type |
|---|---|---|---|
| PCDTT-BT | BTD | μh = 0.67 | p-type nih.gov |
| PCDTT-DFBT | di-fluoro BTD | μh = 0.38, μe = 0.17 | Ambipolar nih.gov |
| P2ClBT-TVT | di-chloro BTD | μh = 0.147 | p-type researchgate.net |
| BTZI-BTzOR (P3) | BTZI | μh = 0.50, μe = 0.95 | Ambipolar nih.gov |
| Furan-substituted BTD | BTD | μmax = 0.0122 | p-type rsc.org |
Coordination Chemistry and Metal Organic Frameworks
2-(2,1,3-Benzothiadiazol-4-yl)acetic acid as a Ligand in Metal Complexes
The structure of this compound features multiple potential donor sites for coordination to metal ions. These include the two sp2-hybridized nitrogen atoms of the thiadiazole ring and the two oxygen atoms of the carboxylate group. This multiplicity of binding sites allows the molecule to act as a versatile ligand, capable of forming stable complexes with a variety of metal centers. researchgate.net
This compound can exhibit several coordination modes depending on the metal ion, reaction conditions, and the presence of other ligands. The carboxylate group is a well-known coordinating moiety, capable of binding to metals in a monodentate, bidentate chelating, or bidentate bridging fashion.
Studies on analogous benzothiadiazole derivatives provide insight into the likely coordination behavior. For instance, diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate forms chelate complexes with Ag(I) by coordinating through a nitrogen atom on the thiadiazole ring and a carbonyl oxygen from the ester group. uleth.ca Similarly, it is anticipated that this compound could form a stable five-membered chelate ring by coordinating to a metal center through one of the thiadiazole nitrogen atoms and one oxygen of the deprotonated carboxylate group.
Furthermore, complexes with related benzothiazole-2-thioacetic acid ligands have been synthesized with various metals, including Ni(II), Cu(II), and Zn(II), where coordination occurs through the carboxylate oxygen and other donor atoms of the heterocyclic system. thescipub.comrdd.edu.iq In complexes of 4-amino-2,1,3-benzothiadiazole with zinc, coordination has been observed to occur exclusively through the substituent amino group, highlighting the importance of functional groups on the benzene (B151609) ring in directing the coordination chemistry. researchgate.netrsc.org This suggests that the acetic acid moiety of the target ligand would be a primary site for metal binding. The potential coordination modes are summarized in the table below.
| Coordination Mode | Description | Potential Metal Centers |
| Monodentate | Coordination occurs solely through one oxygen atom of the carboxylate group. | Zn, Cu, Ag |
| Bidentate Chelating | The ligand binds to a single metal center via one thiadiazole nitrogen and one carboxylate oxygen, forming a stable chelate ring. | Zn, Cu, Ag |
| Bidentate Bridging | The carboxylate group bridges two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. | Zn, Cu, Ag |
| Multimodal | The ligand bridges multiple metal centers using both the thiadiazole and carboxylate groups, facilitating the formation of 2D or 3D networks. | Zn, Cu, Ag |
The definitive determination of coordination modes and the resulting molecular geometries of metal complexes relies on single-crystal X-ray diffraction analysis. While specific crystallographic data for complexes of this compound are not detailed in the available literature, extensive structural characterization has been performed on complexes of closely related ligands, providing a strong basis for predicting its structural behavior.
For example, the crystal structure of a 2:1 complex between 4-amino-2,1,3-benzothiadiazole and ZnCl₂ was determined, confirming that the ligands coordinate to the tetrahedral zinc center solely through the nitrogen atom of the amino group. researchgate.net In another study, single-crystal X-ray diffraction of zinc and copper complexes with a ligand incorporating two benzothiadiazole units revealed varied coordination environments and geometries. nih.gov
Silver(I) complexes with 2,1,3-benzothiadiazole (B189464) derivatives substituted with dinitrile or diester groups have been shown to form coordination polymers. uleth.ca Crystallographic analysis of these structures revealed that the ligands bridge silver ions using both the nitrogen atoms of the thiadiazole ring and the donor atoms of the substituent groups (nitrile nitrogen or ester oxygen), creating extended one-dimensional or two-dimensional networks. uleth.ca These examples underscore the utility of X-ray crystallography in elucidating the intricate structures formed by benzothiadiazole-based ligands.
Table of Crystallographic Data for a Related Benzothiadiazole-Metal Complex Below are selected structural parameters for the complex of 4-amino-2,1,3-benzothiadiazole with ZnCl₂, which illustrates the coordination environment around the metal center.
| Parameter | Value | Reference |
| Complex | [Zn(4-amino-2,1,3-benzothiadiazole)₂Cl₂] | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Coordination Geometry | Tetrahedral | researchgate.net |
| Bond Distance (Zn-N) | 2.0666(12) Å | researchgate.net |
| Bond Distance (Zn-Cl) | 2.2400(3) Å | researchgate.net |
| Bond Angle (N-Zn-Cl) | 106.19(4)° | researchgate.net |
Supramolecular Architectures Based on the Benzothiadiazole Core
Beyond direct coordination to metal ions, the 2,1,3-benzothiadiazole moiety is an excellent building block for constructing complex supramolecular architectures. This is achieved through a variety of directional non-covalent interactions that guide the self-assembly of molecules in the solid state, a field known as crystal engineering. researchgate.netnih.gov
The assembly of molecules containing the this compound ligand in the crystalline state is governed by a combination of non-covalent interactions.
Hydrogen Bonding: The carboxylic acid group is a powerful functional group for directing crystal packing through strong and directional hydrogen bonds. It can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). This typically leads to the formation of robust hydrogen-bonded synthons, such as the common head-to-head carboxylic acid dimer.
π-π Stacking: The planar, electron-deficient aromatic system of the benzothiadiazole ring is prone to forming π-π stacking interactions with neighboring rings. These interactions are crucial in organizing the molecules into columns or layers, influencing the electronic and photophysical properties of the material. researchgate.net
Chalcogen Bonds: A key interaction involving the 2,1,3-benzothiadiazole unit is the chalcogen bond, a non-covalent interaction involving the sulfur atom. researchgate.net Specifically, short contacts between the sulfur atom of one molecule and a nitrogen atom of a neighboring molecule (S···N interactions) can act as highly directional synthons, linking molecules into extended chains or networks. researchgate.netrsc.org These interactions have been observed to connect π-stacks of benzothiadiazole derivatives in the solid state. researchgate.net
The interplay of these varied interactions allows for precise control over the solid-state arrangement of molecules, which is fundamental to designing materials with specific properties. cambridge.orgdntb.gov.ua
The bifunctional nature of this compound, possessing both a heterocyclic unit and a carboxylate linker, makes it an ideal candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govwikipedia.org Coordination polymers are extended structures formed by linking metal ions with organic bridging ligands. globethesis.com
When the carboxylate group of the ligand acts as a bridging unit between two metal centers, and the benzothiadiazole core potentially offers further coordination sites or participates in structuring via non-covalent interactions, extended 1D, 2D, or 3D networks can be formed. nih.gov The use of benzothiadiazole dicarboxylate derivatives as linkers to build luminescent coordination polymers and MOFs has been well-documented. researchgate.net These materials often exhibit interesting functional properties, such as sensing, which are derived from the inherent characteristics of the benzothiadiazole unit. mdpi.combohrium.com
For instance, a cadmium(II)-based MOF incorporating a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole ligand was synthesized and shown to be highly luminescent. mdpi.comresearchgate.net The porous structure and the electronic nature of the benzothiadiazole linker enabled the MOF to act as a sensitive sensor for specific organic molecules. mdpi.com The ability to engineer ligands like this compound is crucial for the rational design of new functional MOFs. rsc.orgnih.gov
Electrochemical Behavior and Redox Properties
Cyclic Voltammetry and Electrochemistry of Benzothiadiazole Derivativesnih.govresearchgate.netnih.gov
Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of benzothiadiazole derivatives. mdpi.comsemanticscholar.org These measurements provide crucial information about the potentials at which the compounds are oxidized and reduced, the stability of the resulting charged species, and their electron-donating or -accepting capabilities. mdpi.comnih.gov For many BTD derivatives, CV scans reveal reversible or quasi-reversible reduction processes, indicating the formation of stable anionic species. nih.govrsc.org The precise redox potentials can be tuned by modifying the substituents on the BTD core. mdpi.com For instance, the introduction of electron-withdrawing groups can make reduction easier (less negative potential), while electron-donating groups can have the opposite effect. mdpi.com The electrochemical stability of these compounds is a key factor in their suitability for applications like n-type materials in organic field-effect transistors. nih.gov
The redox potentials obtained from cyclic voltammetry are used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). semanticscholar.orgnih.gov The onset oxidation potential (Eox, onset) is correlated with the HOMO level (ionization potential), while the onset reduction potential (Ered, onset) is related to the LUMO level (electron affinity). researchgate.netsemanticscholar.org These energy levels are critical indicators of a material's electron transporting properties and its potential for use in electronic devices like organic light-emitting diodes (OLEDs). researchgate.netmdpi.com
A low LUMO level, corresponding to a less negative reduction potential, signifies good electron-accepting and electron-transporting capabilities. nih.gov The difference between the HOMO and LUMO levels provides the electrochemical band gap (Eg), a key parameter for semiconductor materials. mdpi.comsemanticscholar.org Studies on various D-A-D (donor-acceptor-donor) molecules with a BTD core show that the electrochemical properties and energy gaps can be systematically varied. mdpi.commdpi.com
Table 1: Electrochemical Properties of Selected Benzothiadiazole Derivatives
| Compound | Ered, onset (V vs Fc/Fc⁺) | Eox, onset (V vs Fc/Fc⁺) | LUMO (eV) | HOMO (eV) | Eg (eV) |
|---|---|---|---|---|---|
| PCDTT-FCNBT | -1.16 | 1.11 | -3.64 | -5.91 | 2.27 |
| PCDTT-DCNBT | -1.02 | 1.20 | -3.78 | -6.00 | 2.22 |
| PCDTT-NO₂FBT | -0.99 | 1.25 | -3.81 | -6.05 | 2.24 |
| Derivative 1 | -1.89 | - | - | - | - |
| Derivative 2 | -2.07 | - | - | - | - |
| Derivative 2a | -1.78 | 0.50 | -3.02 | -5.60 | 2.58 |
| Derivative 2b | -1.78 | 0.66 | -3.02 | -5.76 | 2.74 |
| Derivative 2c | -1.56 | 0.14 | -3.24 | -5.24 | 2.00 |
*Data compiled from multiple sources. semanticscholar.orgnih.govrsc.org Note: Energy levels are often estimated from empirical formulas, such as LUMO = -[Ered, onset + constant] and HOMO = -[Eox, onset + constant], where the constant depends on the reference electrode. semanticscholar.org
One of the key electrochemical features of benzothiadiazoles is their ability to form stable radical anions upon a one-electron reduction. researchgate.net The reversibility of the first reduction wave in cyclic voltammograms for many BTD derivatives is strong evidence for the chemical stability of the resulting anion radical. nih.govmdpi.com This stability is attributed to the delocalization of the extra electron across the π-conjugated system of the molecule. rsc.org
Spectroelectrochemical analysis, which combines electrochemistry with UV-Vis-NIR spectroscopy, allows for the direct observation of these radical anions. core.ac.uk Upon reduction, new absorption bands typically appear in the visible or near-infrared region, corresponding to the electronic transitions of the radical species. core.ac.uk In some cases, a second reduction process can be observed at more negative potentials, leading to the formation of a doubly reduced dianion. nih.govmdpi.com For instance, 1,2,5-thiadiazole (B1195012) 1,1-dioxides, which are structurally related to BTD, typically show two distinct, reversible reduction events, corresponding to the formation of a radical anion and a subsequent diamagnetic dianion. mdpi.com The stability and accessibility of these multiple reduced states are crucial for applications in redox-active materials and catalysis. chemrxiv.orgchemrxiv.org
Electrocatalytic Applications of Benzothiadiazole-Based Systems (e.g., Hydrogen Production)core.ac.uk
The ability of benzothiadiazole derivatives to undergo stable reduction processes makes them promising candidates for electrocatalysis. acs.org A notable application is in the electrocatalytic production of hydrogen (H₂). nih.govacs.org A small organic molecule, 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN), has been shown to effectively catalyze hydrogen evolution. acs.orgresearchgate.net
In this system, the BTDN molecule acts as a molecular catalyst. The catalytic cycle is proposed to begin with the electrochemical reduction of BTDN to its radical anion (BTDN⁻•). acs.org In the presence of a proton source, such as salicylic (B10762653) acid or trifluoroacetic acid, this reduced intermediate can be protonated. chemrxiv.orgacs.org Further reduction and protonation steps lead to the formation of an organic hydride species, which ultimately releases H₂ and regenerates the original BTDN catalyst. chemrxiv.org The key to this catalytic activity is the ability of the BTD core to accept and transfer electrons and protons. acs.org BTDN has demonstrated a Faradaic efficiency for hydrogen production as high as 82%. nih.govacs.org This research opens avenues for developing low-cost, metal-free organic catalysts for clean energy applications. chemrxiv.orgacs.org
Photoelectrochemical Studies of 2,1,3-Benzothiadiazole (B189464) Systemsnih.gov
Photoelectrochemical studies investigate the interplay between light absorption and the electrochemical properties of materials. For 2,1,3-benzothiadiazole systems, these studies are crucial for understanding their behavior in optoelectronic devices. Spectroelectrochemistry is a key technique in this area, revealing how the absorption spectrum of a BTD derivative changes as its redox state is altered. core.ac.uk
For example, spectroelectrochemical analysis of certain push-pull benzothiadiazole dyes has shown a distinct switch in their absorption properties. core.ac.uk In their neutral state, they may absorb in the UV region, but upon electrochemical reduction to the anionic radical, new, strong absorption bands appear in the visible and near-infrared (Vis/NIR) regions. This reversible switching of optical properties with applied potential is of great interest for applications in electrochromic devices and sensors. core.ac.uk Furthermore, understanding the photophysical properties, such as fluorescence and the lifetimes of excited states, in conjunction with electrochemical data, provides a complete picture of the energy landscape of these molecules, which is essential for designing efficient materials for solar cells and OLEDs. rsc.orgmdpi.com
Advanced Research Directions and Future Perspectives for 2 2,1,3 Benzothiadiazol 4 Yl Acetic Acid
Exploration of Asymmetrically Substituted Benzothiadiazole Derivatives for Enhanced Functionality
The introduction of asymmetry is a powerful strategy for fine-tuning the optoelectronic properties of BTD derivatives. While symmetrically substituted BTDs have been extensively studied, their asymmetrically substituted counterparts offer a more nuanced approach to property modulation. For 2-(2,1,3-Benzothiadiazol-4-yl)acetic acid, the existing acetic acid group at the 4-position provides an inherent asymmetry. Future research will likely focus on introducing a variety of substituents at the 7-position to create a "push-pull" system, which can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule.
Detailed research findings indicate that the nature of the substituent, as well as its position on the benzoid ring of the BTD core, profoundly impacts the emissive behavior of the resulting compound. For instance, the introduction of an electron-donating amino group at the 4-position of 2,1,3-benzothiadiazole (B189464) is known to cause the appearance of a broad, low-energy absorption band around 400 nm, corresponding to a charge transfer between the donor and the BTD acceptor. mdpi.com By synthesizing a series of unsymmetrically mono- and di-substituted BTDs, researchers have demonstrated that regioselective substitution can lead to long-lived fluorescence and mitigate the fluorescence quenching typically observed in polar protic solvents. researchgate.netdiva-portal.org
Future investigations could systematically explore a library of asymmetrically substituted derivatives of this compound, with a focus on correlating the electronic nature and steric bulk of the substituent at the 7-position with the resulting photophysical properties. This could lead to the development of novel luminophores with tailored emission wavelengths, quantum yields, and environmental sensitivity, opening up applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com
Integration into Hybrid Organic-Inorganic Materials for Novel Applications
The carboxylic acid functionality of this compound makes it an ideal candidate for integration into hybrid organic-inorganic materials. This can be achieved through various strategies, including the formation of metal-organic frameworks (MOFs), covalent grafting onto inorganic surfaces, or incorporation into sol-gel matrices. Such hybrid materials can exhibit synergistic properties, combining the processability and tunable electronic properties of the organic component with the robustness and unique physical characteristics of the inorganic counterpart.
Research has already demonstrated the successful synthesis of bis-silylated 2,1,3-benzothiadiazole derivatives for the preparation of photoactive organic-inorganic hybrid materials. researchgate.net These materials, produced via a sol-gel process, exhibit fluorescence in the blue-cyan-green regions with relatively high quantum yields. researchgate.net The BTD unit acts as a highly emissive component within the inorganic matrix.
Furthermore, BTD-based ligands have been used to construct luminescent MOFs. mdpi.comrsc.orgresearchgate.netnih.govresearchgate.net For example, a cadmium(II)-based MOF incorporating a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole ligand displayed bright luminescence with a quantum yield of up to 20% and showed potential as a sensor for toxic polyphenols. mdpi.comresearchgate.net Another example is a europium-based MOF that functions as a turn-on luminescent sensor for specific metal ions. nih.gov
Future work on this compound could involve its use as a linker in the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. Additionally, its carboxylic acid group can be used to anchor the molecule to the surface of inorganic nanoparticles, such as quantum dots or metal oxides, to create new hybrid materials for bioimaging, sensing, and photocatalysis.
Development of Multifunctional Benzothiadiazole-Based Systems with Tunable Properties
The inherent properties of the BTD core, combined with the reactive handle of the acetic acid group, pave the way for the development of multifunctional systems where this compound serves as a key building block. These systems could integrate multiple functionalities, such as sensing, imaging, and therapeutic action, into a single molecular platform.
The BTD scaffold is a versatile component in the design of fluorescent chemosensors for a wide range of analytes, including ions and neutral molecules. mdpi.com For instance, aryl or heteroaryl 5-substituted imidazo-benzothiadiazole derivatives have been shown to exhibit remarkable solvatofluorochromism and can selectively sense mercury(II) cations and acetate anions. nih.govdntb.gov.uaresearchgate.net The development of BTD-based fluorescent sensors for various metal ions, such as Al³⁺, Cr³⁺, and Fe³⁺, has also been reported. rsc.orgbohrium.com
The concept of "theranostics," which combines therapeutic and diagnostic capabilities, is a particularly promising area for multifunctional BTD systems. BTD derivatives with aggregation-induced emission (AIE) properties, known as AIEgens, are being explored for smart phototheranostics. bohrium.comresearchgate.net These molecules can be designed to be non-emissive in solution but become highly fluorescent upon aggregation, a phenomenon that can be exploited for targeted imaging and therapy.
Future research on this compound could involve its conjugation to biomolecules, such as peptides or antibodies, to create targeted probes for bioimaging and biosensing. The acetic acid group can also be used to attach photosensitizers or drug molecules, leading to the creation of multifunctional theranostic agents for cancer therapy and other biomedical applications.
Advanced Theoretical Modeling for Predictive Design of Benzothiadiazole Materials
As the complexity of BTD-based systems increases, advanced theoretical modeling will become an indispensable tool for their rational design and for predicting their properties before their synthesis. Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are already widely used to study the electronic structure, absorption, and emission properties of BTD derivatives. researchgate.netmdpi.comacs.orgresearchgate.netsemanticscholar.org These methods can provide valuable insights into the structure-property relationships that govern the performance of these materials.
More recently, machine learning (ML) has emerged as a powerful approach to accelerate the discovery and design of new materials. acs.orgnih.govacs.orgresearchgate.net By training ML models on large datasets of known BTD derivatives and their properties, it is possible to develop predictive tools that can rapidly screen virtual libraries of new compounds and identify candidates with desired characteristics. For example, machine learning models have been successfully employed to predict the maximum absorption and emission wavelengths of BTD derivatives with high accuracy. acs.orgnih.gov The use of techniques like SHapley Additive exPlanations (SHAP) analysis can further provide insights into the key molecular features that influence the photophysical properties. acs.orgnih.govresearchgate.net
For this compound, future research could leverage these advanced modeling techniques to:
Predict the photophysical properties of novel asymmetrically substituted derivatives.
Simulate the interactions of the molecule with biological targets or inorganic surfaces.
Guide the design of multifunctional systems with optimized performance.
Develop a comprehensive database of BTD derivatives to train more accurate and robust machine learning models.
By integrating theoretical modeling with experimental synthesis and characterization, the development of new materials based on this compound can be significantly accelerated.
Strategies for Optimizing Photophysical Properties (e.g., Quantum Yield, Luminescence Lifetime) in this compound Architectures
A key challenge in the development of BTD-based materials is the optimization of their photophysical properties, particularly the fluorescence quantum yield and luminescence lifetime. These properties are crucial for applications in areas such as bioimaging, sensing, and optoelectronics. For architectures based on this compound, several strategies can be employed to enhance their photophysical performance.
One effective strategy is the phenomenon of aggregation-induced emission (AIE) . mdpi.comnih.govrsc.orgtib.eumdpi.comresearchgate.net Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished in the solid state or in aggregates. In contrast, AIE-active molecules show enhanced emission upon aggregation due to the restriction of intramolecular rotations and vibrations. By incorporating AIE-active moieties into structures derived from this compound, it is possible to create materials with high solid-state luminescence.
Another important factor is the solvent environment . The photophysical properties of BTD derivatives are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govresearchgate.net Understanding and controlling these solvent effects is crucial for designing probes with predictable and tunable emission. For instance, some BTD derivatives exhibit strong fluorescence quenching in polar protic solvents, a limitation that can be overcome through regioselective substitution. researchgate.netdiva-portal.org
The introduction of specific functional groups can also be used to fine-tune the photophysical properties. For example, methyl substitution has been shown to influence the absorption and emission wavelengths of BTD-based emitters by inducing a nonplanar arrangement between the donor and acceptor units, which inhibits intramolecular charge transfer. nih.gov
Future research directions for optimizing the photophysical properties of this compound architectures include:
The design and synthesis of novel AIE-active derivatives.
A systematic study of the influence of solvent polarity and viscosity on the fluorescence quantum yield and lifetime.
The exploration of different substitution patterns on the BTD core to minimize non-radiative decay pathways.
The investigation of energy transfer processes in multi-component systems incorporating the BTD unit.
By pursuing these advanced research directions, the scientific community can unlock the full potential of this compound and develop a new generation of high-performance materials for a wide range of applications.
Q & A
Basic: What are the recommended synthesis protocols for 2-(2,1,3-Benzothiadiazol-4-yl)acetic acid?
Answer:
A common approach involves refluxing substituted benzothiadiazole precursors with acetic acid derivatives in absolute ethanol under acidic conditions. For example:
- Dissolve 0.001 mol of the benzothiadiazole precursor in ethanol, add glacial acetic acid (5 drops) as a catalyst, and reflux for 4 hours.
- Evaporate the solvent under reduced pressure and filter the resulting solid .
Key Parameters:
| Parameter | Condition |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Glacial acetic acid |
| Reaction time | 4 hours (reflux) |
| Work-up | Vacuum filtration |
Basic: What safety precautions are necessary when handling this compound?
Answer:
Based on structural analogs (e.g., 2,1,3-benzothiadiazole derivatives):
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use in a fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry place away from oxidizing agents.
- Toxicity: Acute toxicity data (oral LD50 in rats: >2000 mg/kg) suggests moderate hazard; avoid skin contact and ingestion .
Advanced: How can computational methods aid in optimizing the synthesis of this compound?
Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental
Reaction Path Search: Use DFT to model transition states and identify low-energy pathways.
Condition Optimization: Apply machine learning to analyze variables (e.g., solvent polarity, temperature) from historical data.
Feedback Loop: Validate computational predictions with small-scale experiments, then refine models iteratively .
Example Workflow:
Simulate reaction intermediates using Gaussian 16 at the B3LYP/6-31G* level.
Screen solvents (e.g., ethanol vs. DMF) for optimal polarity using COSMO-RS.
Validate top candidates with parallel microreactor trials.
Advanced: How to resolve discrepancies in spectroscopic data between experimental and theoretical models?
Answer:
Contradictions in NMR/IR data can arise from solvation effects or conformational flexibility. Mitigation strategies include:
Solvent Correction: Compare experimental spectra (e.g., in DMSO-d6) with DFT calculations incorporating implicit solvent models (e.g., SMD).
Dynamic Effects: Perform molecular dynamics (MD) simulations to account for rotational barriers in flexible moieties.
X-ray Validation: Use single-crystal X-ray diffraction (as in ) to confirm bond lengths/angles, then recalibrate theoretical models.
Case Study: For a triazole-acetic acid analog, HF/DFT deviations in 1H NMR shifts were resolved by adjusting torsion angles in the computational model .
Basic: What analytical techniques are suitable for characterizing this compound's purity?
Answer:
Combine orthogonal methods:
Chromatography: HPLC with a C18 column (methanol:water = 70:30, 1.0 mL/min) to assess purity (>95%).
Spectroscopy:
- 1H NMR (400 MHz, DMSO-d6): Confirm integration ratios and absence of impurities.
- FT-IR: Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]+ .
Advanced: What strategies address low yields in the formation of benzothiadiazole acetic acid derivatives?
Answer:
Low yields often stem from competing side reactions or poor solubility. Solutions include:
Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 100°C) to minimize decomposition.
Phase-Transfer Catalysis: Use TBAB (tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems.
Precursor Modification: Introduce electron-withdrawing groups (e.g., -NO2) to the benzothiadiazole core to activate the reaction site .
Data-Driven Example:
| Strategy | Yield Improvement | Reference |
|---|---|---|
| Microwave synthesis | 15–20% | |
| TBAB catalysis | 10–25% | |
| Computational screening | 30% (optimal solvent) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
